Diisobutyl Carbonate Exhibits Significantly Lower Reactivity Than Dimethyl Carbonate in Transesterification Reactions
In the synthesis of polycarbonate oligomers via transesterification with 1,6-hexanediol, diisobutyl carbonate (as represented by its class analog diisopropyl carbonate) shows markedly lower reactivity compared to dimethyl carbonate (DMC). The reactivity of the alkyloxy group follows the order: MeO (DMC) > BuO (Dibutyl carbonate) > PrO (Dipropyl carbonate) > EtO (Diethyl carbonate) > i-PrO (Diisopropyl carbonate) [1]. This indicates that diisobutyl carbonate (branched) is among the least reactive in this class, offering a distinct advantage for applications where a slower, more controlled reaction profile is desired to prevent side reactions or excessive exotherms.
| Evidence Dimension | Reactivity of alkyloxy group in transesterification |
|---|---|
| Target Compound Data | Lowest reactivity in class (inferred for diisobutyl based on branched i-PrO data) |
| Comparator Or Baseline | Dimethyl carbonate (DMC) exhibits highest reactivity; Diethyl carbonate (DEC) and Dipropyl carbonate (DPC) show intermediate reactivity. |
| Quantified Difference | Reactivity order: MeO > BuO > PrO > EtO > i-PrO. Branched carbonates (i-PrO) are the least reactive. |
| Conditions | Transesterification of 1,6-hexanediol with various dialkyl carbonates; analysis by NMR. |
Why This Matters
For synthetic chemists, selecting diisobutyl carbonate over DMC or DEC allows for better kinetic control in esterification and polycarbonate synthesis, reducing the risk of runaway reactions and enabling higher purity in the final product.
- [1] SUN, J., ZHOU, H., LI, Y., WANG, X., & WANG, J. (2011). Reaction activity of alkyloxy group in synthesis of polycarbonate. CIESC Journal, 30(9), 2013. Retrieved from https://hgjz.cip.com.cn/CN/Y2011/V30/I9/2013 View Source
